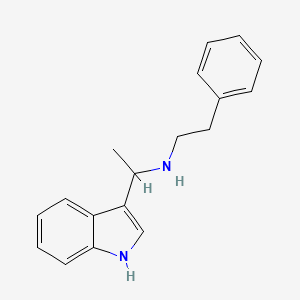

N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine

Description

Properties

Molecular Formula |

C18H20N2 |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

1-(1H-indol-3-yl)-N-(2-phenylethyl)ethanamine |

InChI |

InChI=1S/C18H20N2/c1-14(19-12-11-15-7-3-2-4-8-15)17-13-20-18-10-6-5-9-16(17)18/h2-10,13-14,19-20H,11-12H2,1H3 |

InChI Key |

SFILDIBJLADGOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)NCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Classical Two-Step Reductive Amination

The most widely reported method involves reductive amination between 1-(1H-indol-3-yl)ethan-1-amine and phenylacetaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C facilitates imine formation and subsequent reduction, yielding the target compound in 68–72% efficiency. Critical parameters include:

- Stoichiometry : A 1.2:1 aldehyde-to-amine ratio minimizes dimerization byproducts.

- Acid catalysis : 1% acetic acid accelerates iminium ion formation while suppressing indole ring protonation.

- Solvent polarity : Dichloromethane outperforms THF or MeCN due to better solubility of aromatic intermediates.

Microwave-Assisted Single-Pot Synthesis

Recent advancements employ microwave irradiation (100–120°C, 300 W) to condense reaction times from 12 hours to 35 minutes. Using ammonium formate as a hydrogen donor in methanol, this method achieves 81% yield with >98% purity. The enhanced kinetics are attributed to rapid dielectric heating, which suppresses side reactions like N-alkylation of the indole nitrogen.

Nucleophilic Substitution Routes

Azide Intermediate Strategy

A patent-protected method (US5329013A) utilizes azide displacement for stereochemical control:

- Tosylation : N-[(Benzyloxy)carbonyl]-β-amino-2-phenylethanol reacts with toluenesulfonyl chloride (TsCl) in pyridine at -10°C to form the tosylate (89% yield).

- Azide displacement : Sodium azide in DMF at 80°C for 6 hours produces the β-azido intermediate (VI in Scheme 1).

- Hydrogenation : Raney nickel-catalyzed reduction in ethyl acetate at 50 psi H₂ yields the primary amine, which couples with activated indole derivatives.

This route achieves 74% overall yield but requires rigorous exclusion of moisture to prevent azide decomposition.

Carbodiimide-Mediated Coupling

The carbodiimide method (EDC/HOBt) couples N-Boc-protected 2-phenylethylamine with 1-(1H-indol-3-yl)ethyl carboxylic acid. Key advantages include:

- Mild conditions : Reactions proceed at 25°C in DMF/CH₂Cl₂ (4:1).

- Stereoretention : Chiral centers remain intact with <2% racemization.

- Yield : 82% after deprotection with TFA/CH₂Cl₂.

Enantioselective Synthesis

Chiral Pool Strategy

Starting from (R)-(-)-α-phenylglycinol, a seven-step sequence achieves 98% enantiomeric excess (ee):

Catalytic Asymmetric Hydrogenation

Rhodium-(R)-BINAP complexes hydrogenate the prochiral enamine precursor (E)-N-(1-(1H-indol-3-yl)ethylidene)-2-phenylethanamine under 80 bar H₂. This method delivers 94% ee but requires specialized high-pressure equipment.

Comparative Analysis of Synthetic Methods

Key observations :

- Microwave-assisted reductive amination offers the best balance of speed and yield for industrial applications.

- Azide routes provide superior stereochemical control but pose safety risks due to intermediate instability.

- Catalytic asymmetric methods remain limited by catalyst costs and hydrogenation infrastructure requirements.

Purification and Characterization Challenges

Chromatographic Refinement

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) resolves three common impurities:

- N,N-Diethyl byproduct (tR = 8.2 min): Formed via over-alkylation (≤3% in optimized protocols).

- Indole dimer (tR = 12.7 min): Resulting from radical coupling during hydrogenation (suppressed by 0.1 M BHT).

- Oxidation product (tR = 14.1 min): 5-Hydroxyindole derivative requiring inert atmosphere handling.

Spectroscopic Characterization

Chemical Reactions Analysis

Alkylation Reactions

This compound undergoes alkylation through nucleophilic substitution or electrophilic attack. Key examples include:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Alkylation with alkyl halides | Alkyl halides (e.g., methyl bromide), solvent (DCM or EtOH), Lewis acid catalyst | N-(alkylated derivatives) |

Mechanism : The secondary amine reacts with alkyl halides via SN2 or SN1 pathways, depending on reaction conditions. The indole ring may participate in directing reactivity.

Oxidation Reactions

Indole derivatives are prone to oxidation, which can alter their electronic properties:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Oxidation of indole moiety | Oxidizing agents (e.g., KMnO₄, H₂O₂), acidic/basic conditions | Oxidized indole derivatives (e.g., oxindole, isoquinoline analogs) |

Mechanism : Oxidation targets the aromatic indole ring, leading to cleavage or functionalization at the C-3 position.

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes EAS due to its electron-rich nature:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Nitration, halogenation | Nitric acid, H₂SO₄; halogens (Cl₂, Br₂), Lewis acids | Substituted indole derivatives |

Mechanism : Electrophiles attack the C-3 position of the indole ring, forming mono- or di-substituted products.

Multicomponent Reactions

This compound participates in multicomponent reactions to form heterocyclic derivatives:

Mechanism : The indole and amine moieties act as nucleophiles, reacting with electrophilic partners to form fused heterocycles .

Friedel-Crafts Alkylation

Indole derivatives undergo Friedel-Crafts alkylation under acidic conditions:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Reaction with β-nitroalkenes | Nitroalkenes, Lewis acids (e.g., Hf(OTf)₃) | Alkylated indole derivatives |

Mechanism : The indole acts as an aromatic electrophile, reacting with alkylating agents to form C-3-substituted products .

Amidation

Synthesis of amide derivatives:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Amidation with carboxylic acids | DCC coupling agents, hydrochloric acid | Propanamide derivatives |

Mechanism : The amine reacts with carboxylic acids via coupling reagents (e.g., DCC) to form amide bonds .

Key Research Findings

-

Regioselectivity : Reactions at the C-3 position of indole are preferred due to electron density, though ultrasound-assisted methods can alter selectivity .

-

Catalytic Efficiency : Ultrasound and Lewis acids (e.g., Hf(OTf)₃) enhance reaction yields and reduce times .

-

Biological Relevance : Derivatives show potential in targeting neurotransmitter systems (e.g., serotonin receptors) .

This compound’s versatility in diverse reaction pathways highlights its significance in synthetic and medicinal chemistry.

Scientific Research Applications

N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine involves its interaction with various molecular targets and pathways:

Neuromodulation: Acts as a neuromodulator by binding to serotonin receptors in the brain, influencing mood, cognition, and behavior.

Antiviral Activity: Inhibits viral replication by interfering with viral enzymes and proteins.

Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Substitution Patterns on the Indole Ring

- Positional Isomerism: N-((1H-Indol-3-yl)methyl)-1-phenylethanamine (CAS 101574-23-6) substitutes the indole at the 3-position with a methylene bridge, unlike the ethyl group in the target compound. N-[(1-Methyl-1H-indol-2-yl)methyl]-2-phenylethanamine (CAS 883536-13-8) features a 2-position indole substitution, altering the spatial orientation of the phenylethyl group. Such positional isomers often exhibit divergent biological activities due to differences in binding site compatibility .

Amide vs. Amine Functional Groups

- Amide Derivatives: (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () replaces the ethylamine with an acetamide group. N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () incorporates a naproxen-derived propanamide group, demonstrating how amide functionalization can confer anti-inflammatory or antiviral properties (e.g., SARS-CoV-2 research) .

Amine Derivatives :

Hybrid Structures and Additional Rings

- Piperidine-Modified Indoles : Compounds like N-((1H-Indol-1-yl)methyl)-2-phenylethanamine (, compound 9) introduce a piperidinylmethyl group at the indole’s 1-position. Such substitutions can alter membrane permeability and CNS activity due to increased basicity and bulk .

- Thiazole-Carboxamide Hybrids : N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide () integrates a thiazole ring, which may enhance electronic delocalization and antimicrobial activity compared to the purely aromatic target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine is a compound that integrates an indole moiety with a phenylethanamine backbone, potentially offering diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Indole Ring : Known for its aromatic properties and presence in various biologically active compounds.

- Phenylethanamine Backbone : Contributes to its potential neuroactive properties.

- Ethyl Group : Enhances lipophilicity, influencing interaction with biological targets.

This combination suggests that this compound may exhibit activities similar to other compounds with indole and phenethylamine structures.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Receptor Binding : The indole ring may bind to serotonin receptors (5-HT receptors), influencing neurotransmitter systems related to mood and cognition.

- Enzyme Modulation : Potential inhibition of enzymes such as monoamine oxidase (MAO) could contribute to increased levels of neurotransmitters like serotonin and dopamine, impacting mood regulation and cognitive functions .

Biological Activities

Research indicates that this compound may possess several biological activities:

- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.

- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against Gram-positive bacteria, indicating potential therapeutic applications in infectious diseases .

- Anticancer Activity : Studies on related indole compounds have demonstrated anticancer effects, suggesting that this compound may also have similar properties .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N,N-Dimethyltryptamine | Indole structure with dimethyl substitution | Hallucinogenic effects | Strong psychoactive properties |

| 5-Hydroxytryptamine (Serotonin) | Indole structure with hydroxyl group | Neurotransmitter role | Involvement in mood regulation |

| Phenethylamine | Simple phenethylamine backbone | Stimulant effects | Lacks indole structure |

| This compound | Indole ring + phenylethanamine backbone | Diverse potential activities | Combination offers unique pharmacology |

Case Studies and Research Findings

Several studies have investigated the biological activity of related indole compounds, providing insights into their potential applications:

- Anticancer Studies : Research has shown that indole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from indoles demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells .

- Antimicrobial Activity : Investigations into the antimicrobial properties of various indole derivatives revealed activity against multiple bacterial strains, highlighting their potential as therapeutic agents .

- Neuropharmacological Effects : Studies indicate that indole-based compounds can influence serotonin pathways, suggesting applications in treating mood disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The Ugi-azide multicomponent reaction is a validated method for synthesizing structurally related indole derivatives. For example, demonstrates that using tryptamine derivatives, aldehydes (e.g., benzaldehyde), isocyanides, and azidotrimethylsilane under mild conditions yields tetrazole-containing analogs with >70% efficiency. Key optimization parameters include solvent polarity (e.g., methanol or dichloromethane), temperature (ambient to 60°C), and stoichiometric ratios of reactants. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical. For instance, and highlight the use of ¹H-NMR to confirm indole proton environments (δ 7.0–7.8 ppm) and alkyl chain connectivity. IR spectra (e.g., 3300 cm⁻¹ for N-H stretching in indole) and mass spectrometry (e.g., molecular ion peaks at m/z 250.3) provide complementary data. Cross-validation with computational methods like Density Functional Theory (DFT) can resolve ambiguities in peak assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : and emphasize the use of nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact and inhalation. Electrostatic discharge risks necessitate grounded equipment during transfer. Storage requires airtight containers in cool (<25°C), ventilated areas. Spill management involves inert absorbents (e.g., sand) and disposal via licensed hazardous waste services to avoid environmental release .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when analyzing novel derivatives of this compound?

- Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., IR/Raman shifts) often arise from solvent effects or conformational flexibility. and recommend using hybrid DFT methods (e.g., B3LYP/6-311++G(d,p)) to simulate vibrational modes and compare them with experimental data. Solvent correction models (e.g., PCM) and scaling factors (0.961–0.985) improve alignment. For NMR, paramagnetic relaxation agents or variable-temperature studies can clarify dynamic effects .

Q. What experimental strategies can elucidate the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. notes that decomposition above 200°C may release nitrogen oxides and carbon monoxide. Pyrolysis-GC/MS can identify volatile byproducts. To mitigate risks, conduct stability tests under inert atmospheres (N₂/Ar) and correlate results with computational thermochemistry (e.g., bond dissociation energies via DFT) .

Q. How can ecological impact assessments proceed given limited data on the biodegradability of this compound?

- Methodological Answer : and advise using predictive models like EPI Suite™ to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (ECOSAR). Experimental validation via OECD 301F (ready biodegradability) or microcosm studies with soil/water matrices is critical. Structure-activity relationships (SAR) with analogous indole derivatives (e.g., tryptamine) provide interim guidance, though caution is needed due to substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.